3-Hydroxy-8-methyl-1,4-phenanthrenedione
Description
3-Hydroxy-8-methyl-1,4-phenanthrenedione is a phenanthrenedione derivative characterized by a hydroxyl group at position 3 and a methyl group at position 8 on the phenanthrenedione scaffold. This compound serves as a critical intermediate in the total synthesis of Tanshinone I, a bioactive diterpenoid from Salvia miltiorrhiza (Danshen). Wu et al. (2017) developed a streamlined synthesis route for Tanshinone I using this compound, leveraging a Diels-Alder reaction to construct the 1,4-phenanthrenedione core efficiently . While its direct biological activity remains less studied, its structural analogs exhibit significant pharmacological properties, including antitumor and antimicrobial effects.
Properties
Molecular Formula |
C15H10O3 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
1-hydroxy-8-methylphenanthrene-3,4-dione |
InChI |
InChI=1S/C15H10O3/c1-8-3-2-4-10-9(8)5-6-11-12(16)7-13(17)15(18)14(10)11/h2-7,16H,1H3 |
InChI Key |
XQXKFDPEIQMZSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C=C3O |
Synonyms |
3-hydroxy-8-methyl-1,4-phenanthrenedione |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-Hydroxy-8-methyl-1,4-phenanthrenedione with key analogs:
*Note: Molecular formula and weight for this compound are inferred from its role in Tanshinone I synthesis .
Key Structural Differences :
- Substituent Diversity: Danshenxinkun A and Deoxyneocryptotanshinone feature additional hydroxylated alkyl chains or tetrahydrogenated rings, enhancing their hydrophobicity .
- Halogenation : 2,3-Dichloro-9-methoxy-1,4-phenanthrenedione incorporates chlorine atoms, likely altering reactivity and bioavailability .
- Ring Modifications: Ephemeranthoquinone contains a fused dihydrofuran ring, distinguishing it from simpler phenanthrenediones .
Antitumor Activity
Compounds isolated from Dendrobium spp. demonstrate broad-spectrum antitumor effects:
- 6,7-Dihydroxy-2-methoxy-1,4-phenanthrenedione (Compound 4) : Exhibited IC₅₀ values of 12.3 μM (HL-60), 9.8 μM (A549), and 14.7 μM (MCF-7) .
- Ephemeranthoquinone (Compound 5): Moderate activity against A549 cells (IC₅₀ = 18.2 μM) .
Comparison : The target compound’s synthetic role contrasts with natural analogs’ direct antitumor efficacy. Hydroxyl and methoxy groups in Dendrobium derivatives correlate with enhanced cytotoxicity .
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